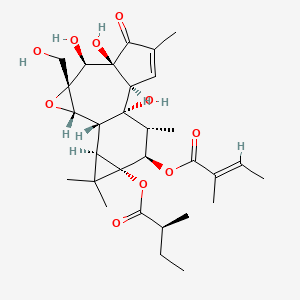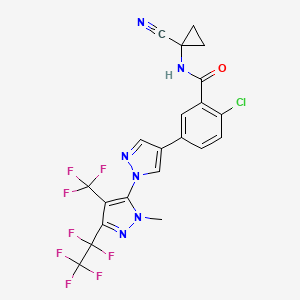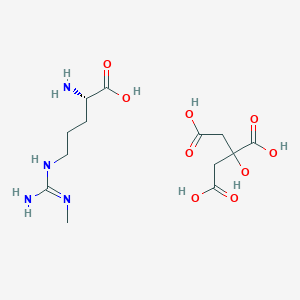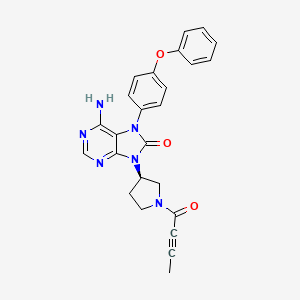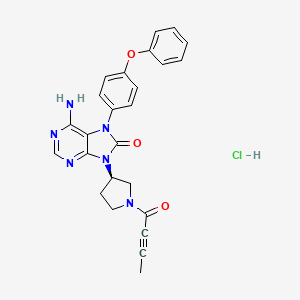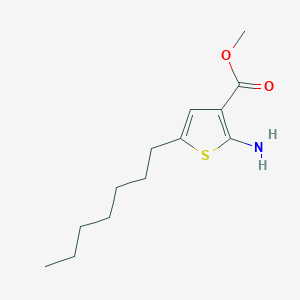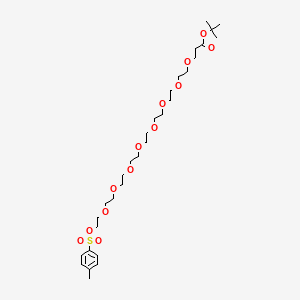
Tos-PEG9-t-butyl ester
Overview
Description
Tos-PEG9-t-butyl ester is a polyethylene glycol derivative containing a t-butyl ester and a tosyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tos-PEG9-t-butyl ester typically involves the following steps:
Polyethylene glycol activation: Polyethylene glycol is activated by reacting with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form polyethylene glycol-tosylate.
Esterification: The activated polyethylene glycol-tosylate is then reacted with t-butyl alcohol in the presence of a catalyst such as sulfuric acid to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large volumes of reactants.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product
Types of Reactions:
Nucleophilic Substitution: The tosyl group in this compound is a very good leaving group, making it suitable for nucleophilic substitution reactions.
Deprotection: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Deprotection: Acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid
Major Products:
Nucleophilic Substitution: The major products are the substituted polyethylene glycol derivatives.
Deprotection: The major product is the free carboxyl group-containing polyethylene glycol
Scientific Research Applications
Tos-PEG9-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the formulation of personal care products, pharmaceuticals, and industrial coatings
Mechanism of Action
The mechanism of action of Tos-PEG9-t-butyl ester involves its ability to undergo nucleophilic substitution and deprotection reactions. The tosyl group acts as a leaving group, facilitating the substitution reactions, while the t-butyl ester group can be deprotected to yield the free carboxyl group. These reactions enable the compound to modify and conjugate with various molecules, enhancing their solubility, stability, and functionality .
Comparison with Similar Compounds
Tos-PEG4-t-butyl ester: A shorter polyethylene glycol derivative with similar functional groups.
Tos-PEG12-t-butyl ester: A longer polyethylene glycol derivative with similar functional groups.
Tos-PEG9-methyl ester: A polyethylene glycol derivative with a methyl ester group instead of a t-butyl ester group
Uniqueness: Tos-PEG9-t-butyl ester is unique due to its specific length of the polyethylene glycol spacer (nine ethylene glycol units) and the presence of both t-butyl ester and tosyl groups. This combination provides a balance of solubility, stability, and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O13S/c1-27-5-7-28(8-6-27)44(32,33)42-26-25-41-24-23-40-22-21-39-20-19-38-18-17-37-16-15-36-14-13-35-12-11-34-10-9-29(31)43-30(2,3)4/h5-8H,9-26H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHJPVCQXNLJCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


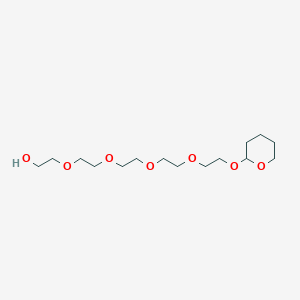
![2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B611359.png)
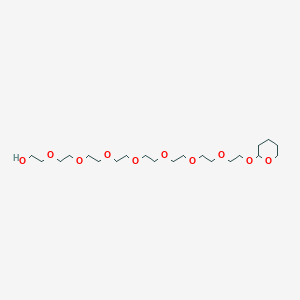
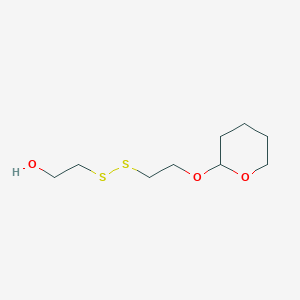
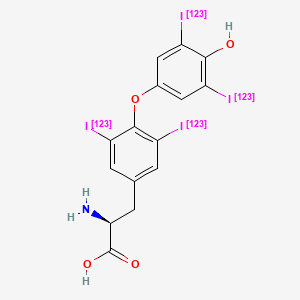
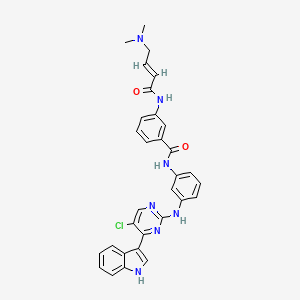

![(1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B611372.png)
